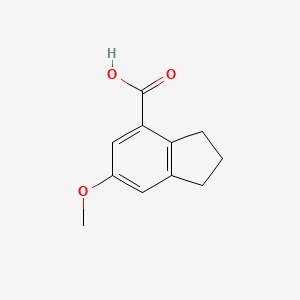
2-氰基亚氨基咪唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoimino-imidazolidine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a cyanoimino group. This compound is of significant interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is structurally related to other imidazolidine derivatives, which are known for their diverse biological activities.
科学研究应用
2-Cyanoimino-imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
作用机制
Target of Action
The primary targets of 2-Cyanoimino-imidazolidine, a derivative of synthetic nicotinoids, are nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, 2-Cyanoimino-imidazolidine can influence the transmission of nerve impulses.
Mode of Action
2-Cyanoimino-imidazolidine acts as an agonist at the nAChRs . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of nAChRs leads to an influx of ions into the neuron, triggering a series of events that result in the transmission of a nerve impulse.
Biochemical Pathways
neurotransmission . The activation of nAChRs can lead to the initiation of various downstream effects, potentially influencing processes such as muscle contraction, heart rate, and cognition .
生化分析
Biochemical Properties
2-Cyanoimino-imidazolidine plays a significant role in biochemical reactions. It is involved in the synthesis of trifluoromethyl or gem-difluorovinyl-containing analogues of neonicotinoids
Cellular Effects
The cellular effects of 2-Cyanoimino-imidazolidine are not well-studied. Related imidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia . It is plausible that 2-Cyanoimino-imidazolidine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyanoimino-imidazolidine is not well-understood. It is known that neonicotinoids, which 2-Cyanoimino-imidazolidine is used to synthesize, act as insect nicotinic acetylcholine receptor (nAChR) agonists . This suggests that 2-Cyanoimino-imidazolidine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoimino-imidazolidine typically involves the reaction of imidazolidine derivatives with cyanogen halides. One common method includes the reaction of imidazolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyanoimino group.
Industrial Production Methods: In an industrial setting, the production of 2-Cyanoimino-imidazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 2-Cyanoimino-imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The cyanoimino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.
Reduction Reactions: The cyanoimino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted imidazolidine derivatives can be formed.
Addition Products: The addition of electrophiles results in the formation of new carbon-nitrogen or carbon-carbon bonds.
Reduction Products: The reduction of the cyanoimino group yields primary or secondary amines.
相似化合物的比较
Imidacloprid: A widely used neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Thiacloprid: Another neonicotinoid with a similar mode of action but different structural features.
Acetamiprid: Known for its high insecticidal activity and low toxicity to mammals.
Uniqueness: 2-Cyanoimino-imidazolidine is unique due to its specific cyanoimino group, which imparts distinct chemical reactivity and biological activity. Compared to other neonicotinoids, it may offer advantages in terms of selectivity and potency against certain pests.
属性
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVXGOVBIBENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)


![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)




